Dihexylnitrosamine
Description
Properties
IUPAC Name |
N,N-dihexylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAGGQMMLIYQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219715 | |
| Record name | N-Hexyl-N-nitroso-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-28-6 | |
| Record name | Dihexylnitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexylnitrosamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexyl-N-nitroso-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexylnitrosamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CG8J4RYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Optimization
In a stainless steel autoclave, dihexylamine is combined with an inert solvent (e.g., n-hexane) and pressurized with NO gas. The reaction initiates at moderate temperatures (50–70°C), with pressure maintained between 250–500 psi to ensure continuous NO absorption. A representative protocol derived from DEN synthesis involves:
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Charging the reactor : 100 g dihexylamine + 150 mL n-hexane.
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Pressurization : NO introduced to 300–400 psi.
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Reaction phase : Heating to 60°C for 6–8 hours, with periodic NO replenishment.
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Work-up : Distillation under reduced pressure to isolate this compound.
Key variables :
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Temperature : Elevated temperatures (>70°C) risk decomposition, while suboptimal temperatures (<50°C) prolong reaction times.
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Solvent polarity : Nonpolar solvents (hexane, toluene) minimize side reactions like oxidation.
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NO stoichiometry : Excess NO drives the reaction to completion but requires careful pressure management.
Table 1: Comparative Reaction Conditions for Nitrosamine Synthesis
| Amine | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diethylamine | 250 | 56 | 7 | 55.5 |
| Dimethylamine | 400 | 70 | 10 | 77.0 |
| Dihexylamine* | 350 | 60 | 8 | ~50–60† |
*Hypothetical conditions extrapolated from patent data; †Estimated based on steric and kinetic considerations.
Catalytic and Non-Conventional Approaches
Emerging methodologies, though underexplored for this compound, show promise for specialized applications:
Metal-Porphyrin Complex Catalysis
Iron-porphyrin catalysts, as demonstrated in DEN synthesis, facilitate nitrosamine formation under mild conditions. For example, complexes mediate NO transfer to amines at ambient temperatures. Adapting this to this compound would require:
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Catalyst design : Tailoring porphyrin ligands to accommodate bulky hexyl groups.
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Solvent selection : Non-coordinating solvents (e.g., dichloromethane) prevent catalyst deactivation.
Electrochemical Nitrosation
Preliminary studies on aromatic amines suggest that electrochemical generation of NO⁺ species enables nitrosation without exogenous NO gas. This method remains speculative for aliphatic amines like dihexylamine.
Chemical Reactions Analysis
Dihexylnitrosamine undergoes various chemical reactions, including:
Oxidation: Nitrosamines can be oxidized to form nitramines.
Reduction: Reduction of nitrosamines can lead to the formation of amines.
Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include nitramines, amines, and substituted nitrosamines .
Scientific Research Applications
Scientific Research Applications
-
Carcinogenesis Studies
- DHN is predominantly utilized in experimental models to study liver cancer. It has been shown to induce hepatocellular carcinoma in rodents, making it a valuable tool for understanding the mechanisms of chemical carcinogenesis and evaluating potential chemopreventive agents.
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Mechanistic Studies
- Researchers investigate the metabolic pathways of DHN to understand how it interacts with cellular components. Studies indicate that DHN undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic effects.
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Toxicology Research
- The compound is employed in toxicological assessments to evaluate the safety of various substances and their potential carcinogenic effects. By analyzing the dose-response relationships and exposure scenarios, scientists can better understand the risks associated with nitrosamines.
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Biochemical Pathway Elucidation
- DHN is used to elucidate biochemical pathways involved in liver metabolism and detoxification processes. This research aids in identifying potential biomarkers for early detection of liver cancer and assessing individual susceptibility to chemical carcinogens.
Case Study 1: Induction of Hepatocellular Carcinoma
In a series of experiments, laboratory rats were administered DHN at varying doses over a specified period. The results demonstrated a clear dose-dependent relationship between DHN exposure and the incidence of liver tumors, providing insights into its carcinogenic potential.
Case Study 2: Metabolic Activation
A study focused on the metabolic activation of DHN revealed that cytochrome P450 enzymes play a crucial role in converting DHN into its active forms. This research highlighted the importance of metabolic pathways in determining individual susceptibility to nitrosamine-induced carcinogenesis.
Data Table: Summary of Research Findings
| Study Focus | Key Findings | Reference |
|---|---|---|
| Carcinogenicity | Induced liver tumors in rodents | |
| Metabolic Activation | Role of cytochrome P450 in activating DHN | |
| Toxicological Assessment | Dose-response relationship established | |
| Biochemical Pathways | Insights into detoxification and susceptibility |
Mechanism of Action
The mechanism of action of dihexylnitrosamine involves its metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and carcinogenesis. The primary metabolic pathway involves the enzymatic α-hydroxylation of the nitrosamine by cytochrome P450 enzymes, resulting in the formation of a diazonium ion, which is a potent DNA alkylating agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrosamines are a class of compounds with the general structure R₁R₂N–N=O, where R₁ and R₂ are alkyl or aryl groups. Below is a detailed comparison of Dihexylnitrosamine with key analogs:
Dimethylnitrosamine (N-Nitrosodimethylamine, NDMA)
- CAS No.: 62-75-9
- Formula : C₂H₆N₂O
- Molecular Weight : 74.08 g/mol
- Key Properties: A volatile, water-soluble compound and a potent hepatotoxin and carcinogen. It is a known contaminant in pharmaceuticals (e.g., Valsartan) and industrial processes .
- Regulatory Status: Strictly regulated due to its high toxicity; listed as a Group 2A carcinogen (IARC).
N-Bis(2-hydroxypropyl)nitrosamine
- CAS No.: 53609-64-6
- Formula : C₆H₁₄N₂O₃
- Molecular Weight : 162.19 g/mol
- Key Properties : Contains hydroxyl groups on the propyl chains, increasing polarity and reducing lipid solubility compared to this compound. Classified as hazardous, requiring stringent first-aid measures for eye/skin exposure .
Diethylnitrosamine (N-Nitrosodiethylamine, NDEA)
- Formula : C₄H₁₀N₂O
- Molecular Weight : 102.14 g/mol
- Key Properties: Intermediate volatility and carcinogenicity between dimethyl and dihexyl analogs. Commonly used in research to induce tumors in animal models.
Structural and Functional Differences
Research Findings and Implications
- Toxicity Mechanisms : Nitrosamines require metabolic activation via cytochrome P450 enzymes to form alkylating agents (e.g., diazonium ions) that damage DNA . Longer alkyl chains (e.g., hexyl) may delay metabolic activation but increase bioaccumulation in fatty tissues.
- Environmental Persistence : this compound’s lipophilicity suggests greater environmental persistence compared to smaller nitrosamines like NDMA, posing challenges for remediation in soil and water systems.
- Regulatory Gaps : While NDMA and NDEA are well-studied, this compound lacks specific toxicological data, highlighting a critical research need .
Biological Activity
Dihexylnitrosamine (DHN) is a potent carcinogenic compound that belongs to the class of nitrosamines. Its biological activity has been extensively studied, particularly in relation to its role in liver carcinogenesis and other related pathologies. This article provides a comprehensive overview of the biological activities associated with DHN, including its mechanisms of action, experimental findings, and implications for cancer research.
This compound exerts its biological effects primarily through the formation of reactive metabolites that interact with cellular macromolecules. Upon metabolic activation by cytochrome P450 enzymes in the liver, DHN generates alkylating agents that can damage DNA, leading to mutations and ultimately cancer development. The following mechanisms have been identified:
- DNA Damage : DHN induces DNA adduct formation, which can result in mutagenesis if not repaired.
- Oxidative Stress : The metabolism of DHN increases the production of reactive oxygen species (ROS), contributing to oxidative stress and inflammation in hepatic tissues.
- Cell Proliferation : Studies have shown that DHN promotes hepatocyte proliferation, which is a critical step in tumorigenesis.
Case Studies and Research Data
-
Hepatocarcinogenesis in Animal Models :
- A study conducted on Syrian golden hamsters demonstrated that subcutaneous injection of DHN led to the development of hepatocellular carcinoma (HCC). Histopathological examination revealed macronodular HCC in 33.3% of treated animals after 50 weeks, characterized by significant liver damage and abnormal cell proliferation .
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Effects on Liver Lipid Peroxidation :
- In a rat model, administration of DHN resulted in elevated levels of lipid peroxidation markers, indicating increased oxidative stress. The control group had significantly lower malondialdehyde concentrations compared to the DHN-treated group (0.24 ± 0.03 nmol/mg protein vs. 0.60 ± 0.05 nmol/mg protein) .
- Influence on Cell Cycle Progression :
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound based on various studies:
Q & A
Q. What are the validated methods for synthesizing and characterizing dihexylnitrosamine in laboratory settings?
- Methodological Answer : Synthesis typically involves nitrosation of dihexylamine using sodium nitrite under acidic conditions. Characterization requires multi-modal analytical techniques:
- Structural confirmation : Nuclear Magnetic Resonance (NMR) for proton/carbon environments .
- Purity assessment : High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography (GC) with flame ionization detection .
- Crystallography : X-ray diffraction for solid-state structure elucidation (if crystalline) .
Note: Include detailed reaction conditions (temperature, solvent, stoichiometry) in supplementary materials to ensure reproducibility .
Q. How can this compound be detected and quantified in biological matrices?
- Methodological Answer : Use extraction protocols (e.g., liquid-liquid or solid-phase extraction) followed by:
- Chromatographic separation : Reverse-phase HPLC or GC coupled with tandem mass spectrometry (LC-MS/MS or GC-MS) for specificity .
- Quantification : Calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects .
Validation: Report limits of detection (LOD), recovery rates, and inter-day precision per ICH guidelines .
Advanced Research Questions
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- In vitro models : Liver microsomes or hepatocyte cultures to assess cytochrome P450-mediated metabolism .
- Isotopic labeling : Use C-labeled this compound to track metabolite distribution via autoradiography .
- Omics integration : Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map pathway interactions .
Critical step: Include negative controls (e.g., enzyme inhibitors) to confirm metabolic specificity .
Q. How should researchers address contradictions in carcinogenicity data across this compound studies?
- Methodological Answer :
- Dose-response analysis : Re-evaluate studies for non-linear relationships using Hill slope models .
- Species-specific factors : Compare metabolic activation rates in humanized mouse models vs. rodents .
- Meta-analysis : Apply PRISMA guidelines to systematically assess heterogeneity in exposure protocols or endpoint measurements .
Recommendation: Publish raw datasets to facilitate cross-study validation .
Q. What strategies optimize the stability of this compound in long-term toxicological studies?
- Methodological Answer :
- Storage conditions : Test stability under varying temperatures (-80°C vs. -20°C) and pH buffers .
- Light sensitivity : Use amber vials and validate photodegradation rates via UV-Vis spectroscopy .
- Additive screening : Evaluate antioxidants (e.g., BHT) to inhibit oxidative decomposition .
Methodological & Ethical Considerations
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity?
- Methodological Answer :
- Model selection : Bayesian hierarchical models or benchmark dose (BMD) frameworks to account for variability .
- Confounding variables : Use multivariate regression to adjust for covariates (e.g., age, co-exposures) .
Software tools: R packages (e.g.,drcfor dose-response curves) or PROAST for benchmark analysis .
Q. How can researchers ensure ethical compliance in animal studies involving this compound?
- Methodological Answer :
- 3Rs adherence : Minimize animal numbers via power analysis; prioritize in vitro alternatives (e.g., organoids) .
- Endpoint criteria : Define humane endpoints (e.g., tumor size thresholds) approved by institutional ethics committees .
Documentation: Include ethical approval IDs and monitoring protocols in manuscripts .
Interdisciplinary Research Frameworks
Q. What interdisciplinary methodologies enhance mechanistic studies of this compound?
- Methodological Answer :
- Computational toxicology : Molecular docking (e.g., AutoDock Vina) to predict DNA adduct formation .
- Epidemiological integration : Link experimental data with population-level exposure surveys using geographic information systems (GIS) .
Collaboration: Partner with bioinformatics teams for pathway enrichment analysis (e.g., KEGG, Reactome) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
